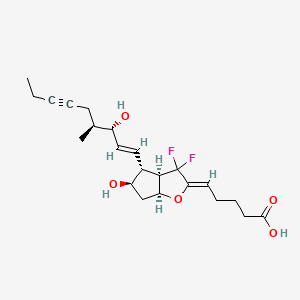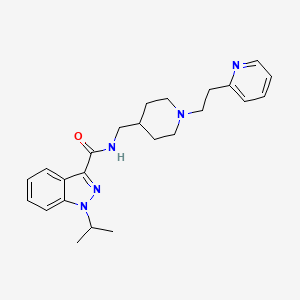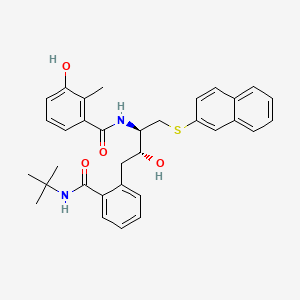
Carbamic acid, ((1S)-1-(((1-ethyl-3-((3-(4-morpholinyl)propyl)amino)-2,3-dioxopropyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester
Descripción general
Descripción
It has a molecular formula of C26H40N4O6 and a molecular weight of 504.62 g/mol . This compound is primarily used in scientific research due to its ability to inhibit calpain, a family of calcium-dependent cysteine proteases involved in various cellular processes.
Aplicaciones Científicas De Investigación
AK-295 is widely used in scientific research due to its ability to inhibit calpain. Some of its applications include:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AK-295 involves the formation of a dipeptide structure with an alpha-ketoamide functional group. The specific synthetic routes and reaction conditions for AK-295 are not widely published, but general methods for synthesizing dipeptide inhibitors typically involve:
Peptide Coupling Reactions: Using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to form peptide bonds between amino acids.
Alpha-Ketoamide Formation: Introducing the alpha-ketoamide group through reactions involving alpha-keto acids and amines under mild conditions.
Industrial Production Methods
Industrial production methods for AK-295 are not well-documented in the literature. large-scale synthesis would likely involve optimization of the peptide coupling and alpha-ketoamide formation steps to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
AK-295 primarily undergoes reactions typical of peptide and alpha-ketoamide compounds:
Hydrolysis: The peptide bonds in AK-295 can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the dipeptide structure.
Oxidation and Reduction:
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: Amino acids and smaller peptide fragments.
Oxidation and Reduction: Modified alpha-ketoamide derivatives.
Mecanismo De Acción
AK-295 exerts its effects by inhibiting calpain, a family of calcium-dependent cysteine proteases. Calpain plays a crucial role in various cellular processes, including cytoskeletal remodeling, signal transduction, and apoptosis. By inhibiting calpain, AK-295 can prevent the proteolytic cleavage of key cellular substrates, thereby modulating cellular functions and preventing cell death .
Comparación Con Compuestos Similares
Similar Compounds
AK-294: Another dipeptide inhibitor of calpain with a similar structure and mechanism of action.
AK-296: A related compound with modifications to the peptide sequence, resulting in different inhibitory properties.
Uniqueness of AK-295
AK-295 is unique due to its specific dipeptide structure and alpha-ketoamide functional group, which confer high specificity and potency in inhibiting calpain. This makes it a valuable tool in research applications where precise modulation of calpain activity is required.
Propiedades
Número CAS |
160399-35-9 |
|---|---|
Fórmula molecular |
C26H40N4O6 |
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-4-methyl-1-[[1-(3-morpholin-4-ylpropylamino)-1,2-dioxopentan-3-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C26H40N4O6/c1-4-21(23(31)25(33)27-11-8-12-30-13-15-35-16-14-30)28-24(32)22(17-19(2)3)29-26(34)36-18-20-9-6-5-7-10-20/h5-7,9-10,19,21-22H,4,8,11-18H2,1-3H3,(H,27,33)(H,28,32)(H,29,34)/t21?,22-/m0/s1 |
Clave InChI |
TZVQRMYLYQNBOA-KEKNWZKVSA-N |
SMILES isomérico |
CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |
SMILES |
CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AK 295 AK-295 AK295 Cbz-Leu-Abu-CONH(CH2)3-Mpl Cbz-Leu-aminobutyrate-CONH(CH2)3-morpholine CX 295 CX-295 CX295 cpd Z-Leu-aminobutyric acid-CONH(CH2)3-morpholine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















